N-(Ethoxycarbonothioyl)-L-aspartic acid
Description
Properties
CAS No. |
78255-92-2 |
|---|---|
Molecular Formula |
C7H11NO5S |
Molecular Weight |
221.23 g/mol |
IUPAC Name |
(2S)-2-(ethoxycarbothioylamino)butanedioic acid |
InChI |
InChI=1S/C7H11NO5S/c1-2-13-7(14)8-4(6(11)12)3-5(9)10/h4H,2-3H2,1H3,(H,8,14)(H,9,10)(H,11,12)/t4-/m0/s1 |
InChI Key |
JAKBBBNQLTYQBS-BYPYZUCNSA-N |
Isomeric SMILES |
CCOC(=S)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CCOC(=S)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for N Ethoxycarbonothioyl L Aspartic Acid
Direct N-Thiocarbonylation of L-Aspartic Acid
The most straightforward approach for the synthesis of N-(Ethoxycarbonothioyl)-L-aspartic acid is the direct N-thiocarbonylation of L-aspartic acid. This method typically involves the reaction of the amino group of L-aspartic acid with an appropriate thiocarbonylating agent, such as ethoxycarbonyl isothiocyanate. The reaction is generally carried out under basic conditions, often resembling the Schotten-Baumann reaction, to facilitate the nucleophilic attack of the deprotonated amino group on the electrophilic carbon of the isothiocyanate. wikipedia.orglscollege.ac.in
The reaction proceeds by the addition of the amino group of L-aspartic acid to the carbon-sulfur double bond of ethoxycarbonyl isothiocyanate, forming a thiourea (B124793) derivative. The presence of a base is crucial to neutralize the acidic protons of the carboxylic acid groups and the newly formed N-H bond, thereby driving the reaction to completion.
A typical reaction setup would involve dissolving L-aspartic acid in an aqueous basic solution, followed by the addition of ethoxycarbonyl isothiocyanate, often dissolved in a water-miscible organic solvent. The reaction mixture is stirred, typically at room temperature, until the starting materials are consumed. Acidification of the reaction mixture then precipitates the desired product, which can be purified by recrystallization.
Synthesis via Activated Ester Intermediates
An alternative strategy for the synthesis of this compound involves the use of activated ester intermediates. This multi-step approach can offer advantages in terms of controlling side reactions and may be suitable for specific applications, such as peptide synthesis. One common method involves the activation of the carboxylic acid groups of this compound itself for subsequent reactions. For instance, N-hydroxysuccinimide (NHS) esters are widely used for their stability and reactivity towards primary amines. researchgate.netnih.govsemanticscholar.org
In this context, this compound would first be synthesized via the direct method described in section 2.1. Subsequently, one or both of its carboxylic acid groups can be activated. This is typically achieved by reacting the N-protected amino acid with N-hydroxysuccinimide in the presence of a coupling agent, such as a carbodiimide. The resulting activated ester can then be used in peptide synthesis to form an amide bond with another amino acid or amine-containing molecule. semanticscholar.orgnih.gov
This method is particularly useful when this compound is to be incorporated into a larger molecule, as the activated ester provides a reliable and efficient means of forming a peptide bond.
Optimization of Reaction Conditions and Reagent Selection
The optimization of reaction conditions is critical for achieving high yields and purity of this compound. For the direct N-thiocarbonylation, several parameters can be adjusted. The choice of base, solvent, temperature, and stoichiometry of the reactants all play a significant role.
Table 1: Parameters for Optimization of Direct N-Thiocarbonylation
| Parameter | Options | Considerations |
| Base | Sodium hydroxide, Potassium hydroxide, Sodium carbonate, Triethylamine | The base should be strong enough to deprotonate the amino group and carboxylic acids without causing hydrolysis of the ethoxycarbonyl group. |
| Solvent | Water, Dioxane, Acetone, Tetrahydrofuran (THF), or a biphasic system | The solvent system must be able to dissolve both the L-aspartic acid salt and the ethoxycarbonyl isothiocyanate. A biphasic system, characteristic of Schotten-Baumann conditions, can be employed. wikipedia.org |
| Temperature | 0°C to room temperature | Lower temperatures may be used to control the exothermicity of the reaction and minimize side reactions. |
| Stoichiometry | Molar ratio of L-aspartic acid to ethoxycarbonyl isothiocyanate and base | A slight excess of the thiocarbonylating agent may be used to ensure complete conversion of the amino acid. The amount of base should be sufficient to neutralize all acidic protons. |
The selection of the thiocarbonylating agent is also a key aspect. While ethoxycarbonyl isothiocyanate is the direct reagent for the desired product, other reagents could be used to introduce the ethoxycarbonothioyl group, although this may involve more complex reaction schemes. The purity of the reagents is also important to avoid the introduction of impurities into the final product.
Stereochemical Control and Enantiomeric Purity in Synthesis
Maintaining the stereochemical integrity of the chiral center at the alpha-carbon of L-aspartic acid is of utmost importance during the synthesis of this compound. Since the reaction occurs at the nitrogen atom of the amino group and does not directly involve the chiral carbon, the risk of racemization is generally low under standard Schotten-Baumann conditions. researchgate.net
However, it is crucial to employ mild reaction conditions, particularly with respect to temperature and pH, to prevent any potential epimerization. The enantiomeric purity of the final product should be verified using appropriate analytical techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and reliable method for determining the enantiomeric excess of the product. nih.govcat-online.com Other techniques such as chiral gas chromatography (after appropriate derivatization) or nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents can also be employed. nih.govmdpi.com The preservation of the L-configuration is essential, especially if the compound is intended for use in biological or pharmaceutical applications where stereochemistry plays a critical role in molecular recognition and activity. researchgate.net
Alternative Synthetic Routes to N-Thiocarbonylated Aspartic Acid Analogues
Beyond the direct N-thiocarbonylation, alternative synthetic routes can provide access to this compound and its analogues. A notable alternative involves the use of L-aspartic acid N-thiocarboxyanhydride (NTA). google.comepo.orgnih.gov This heterocyclic compound is a valuable intermediate for the synthesis of N-thiocarbonylated peptides and other derivatives.
The synthesis of L-aspartic acid NTA can be achieved by reacting an N-alkoxythiocarbonyl-L-aspartic acid with a phosphorus trihalide, such as phosphorus tribromide or phosphorus trichloride. google.com The this compound can serve as the precursor in this reaction. The cyclization reaction results in the formation of the NTA ring.
Once formed, the L-aspartic acid NTA can be used in various subsequent reactions. For example, it can undergo ring-opening polymerization to produce poly(aspartic acid) derivatives or react with nucleophiles to introduce different functionalities. The use of NTAs offers a versatile platform for the synthesis of a range of N-thiocarbonylated aspartic acid analogues with controlled structures. researchgate.netacs.org
Spectroscopic and Structural Elucidation of N Ethoxycarbonothioyl L Aspartic Acid
Vibrational Spectroscopy Studies (Infrared, Raman) for Functional Group Characterization
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule. The spectra of N-(Ethoxycarbonothioyl)-L-aspartic acid are expected to exhibit characteristic bands arising from both the L-aspartic acid backbone and the N-(ethoxycarbonothioyl) substituent.
The L-aspartic acid moiety is characterized by vibrations of its carboxylic acid groups. The C=O stretching vibrations of the two carboxylic acid groups are anticipated to produce strong IR absorption bands in the region of 1700-1750 cm⁻¹. The O-H stretching of the carboxylic acid groups would likely appear as a very broad band in the 2500-3300 cm⁻¹ range.
The introduction of the N-(ethoxycarbonothioyl) group introduces several new vibrational modes. The C=S (thiocarbonyl) stretching vibration is a key marker for this group and typically gives rise to a band in the region of 1020-1250 cm⁻¹ in the IR spectrum. The C-N stretching vibration of the thioamide linkage is expected to appear in the 1285-1350 cm⁻¹ range. Additionally, the C-O stretching of the ethoxy group would likely be observed around 1050-1150 cm⁻¹. The N-H stretching vibration of the secondary amine is expected in the region of 3100-3300 cm⁻¹.
In Raman spectroscopy, which is particularly sensitive to non-polar bonds, the C=S and C-S stretching vibrations are expected to produce strong signals. horiba.com The symmetric stretching of the C-C backbone of the aspartic acid residue would also be Raman active. libretexts.org
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |
| Carboxylic Acid | C=O stretch | 1700-1750 | Moderate |
| Thioamide | N-H stretch | 3100-3300 | Moderate |
| Thioamide | C=S stretch | 1020-1250 | Strong |
| Thioamide | C-N stretch | 1285-1350 | Moderate |
| Ethoxy | C-O stretch | 1050-1150 | Moderate |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The ethoxy group will give rise to a triplet for the methyl (CH₃) protons around 1.2-1.4 ppm and a quartet for the methylene (B1212753) (CH₂) protons around 4.1-4.3 ppm, due to coupling with each other.
The protons of the L-aspartic acid backbone will also have characteristic chemical shifts. The α-proton (CH attached to the nitrogen) is expected to be a doublet of doublets in the range of 4.5-4.8 ppm. The β-methylene protons (CH₂) are diastereotopic and will likely appear as two separate multiplets in the range of 2.8-3.1 ppm. The N-H proton of the thioamide linkage is expected to show a signal that can be broad and its chemical shift will be dependent on the solvent and concentration, typically in the range of 7.5-8.5 ppm. The carboxylic acid protons are often broad and may exchange with deuterium (B1214612) in deuterated solvents, leading to their disappearance from the spectrum.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Ethoxy CH₃ | 1.2-1.4 | Triplet |
| Ethoxy CH₂ | 4.1-4.3 | Quartet |
| α-CH | 4.5-4.8 | Doublet of Doublets |
| β-CH₂ | 2.8-3.1 | Two Multiplets |
| N-H | 7.5-8.5 | Broad Singlet |
Carbon-13 NMR (¹³C NMR) Analysis
The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The most downfield signal is expected for the thiocarbonyl (C=S) carbon, typically in the range of 190-210 ppm. libretexts.orglibretexts.org The two carboxylic acid carbonyl carbons are expected to resonate in the region of 170-180 ppm. libretexts.orglibretexts.org
The carbons of the ethoxy group are predicted to appear at approximately 14-16 ppm for the methyl (CH₃) carbon and around 60-65 ppm for the methylene (CH₂) carbon. oregonstate.edu For the aspartic acid backbone, the α-carbon (CH) is expected around 50-55 ppm, and the β-carbon (CH₂) around 35-40 ppm. pressbooks.pub
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=S | 190-210 |
| COOH | 170-180 |
| Ethoxy CH₂ | 60-65 |
| α-CH | 50-55 |
| β-CH₂ | 35-40 |
2D NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structural assignments.
A COSY spectrum would show correlations between coupled protons. Key expected correlations include:
The ethoxy CH₃ protons and the ethoxy CH₂ protons.
The α-CH proton and the two β-CH₂ protons.
The α-CH proton and the N-H proton.
An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons, confirming the assignments made in the ¹H and ¹³C NMR spectra.
An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity of the entire molecule, for instance, showing a correlation from the N-H proton to the thiocarbonyl carbon (C=S) and the α-carbon, and from the ethoxy CH₂ protons to the thiocarbonyl carbon.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular weight of this compound (C₇H₁₁NO₅S) is 237.23 g/mol . In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 238.
The fragmentation pattern under collision-induced dissociation (CID) would likely involve the characteristic losses from both the amino acid core and the substituent group. nih.govlibretexts.org Common fragmentation pathways for N-acylated amino acids include the cleavage of the amide bond. nih.govwiley-vch.de
Predicted Fragmentation Pathways:
Loss of the ethoxy group (-OCH₂CH₃): A fragment ion at m/z 192.
Loss of the entire ethoxycarbonothioyl group: A fragment ion corresponding to the protonated aspartic acid at m/z 134.
Decarboxylation (-COOH): Loss of 45 Da from the molecular ion or other fragments.
Cleavage of the Cα-Cβ bond in the aspartic acid backbone.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (Predicted) | Identity |
|---|---|
| 238 | [M+H]⁺ |
| 192 | [M+H - OCH₂CH₃]⁺ |
| 134 | [Aspartic Acid + H]⁺ |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores. The L-aspartic acid backbone itself does not have significant absorption in the near-UV and visible regions. The key chromophore in this compound is the thioamide group (-NH-C=S).
Thioamides typically exhibit two characteristic absorption bands: rsc.org
A high-intensity π → π * transition, expected to be in the range of 250-300 nm.
A lower-intensity n → π * transition, which is often observed as a shoulder at longer wavelengths, typically around 300-350 nm. rsc.orgresearchgate.netresearchgate.net
The exact position and intensity of these bands can be influenced by the solvent polarity.
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λₘₐₓ (nm) |
|---|---|
| π → π* | 250-300 |
X-ray Diffraction Analysis for Solid-State Molecular Architecture
While the specific crystal structure of this compound has not been reported in publicly available crystallographic databases, analysis of closely related analogues provides significant insight into its probable solid-state molecular architecture. The crystal structure of N-[N-(4-Methylbenzoyl)carbamothioyl]glycine, an analogous N-carbamothioyl amino acid, has been determined by X-ray diffraction, offering a valuable model for understanding the conformational properties and intermolecular interactions of this compound.
The study of N-[N-(4-Methylbenzoyl)carbamothioyl]glycine reveals a molecule with distinct planar fragments. researchgate.net The central thiourea (B124793) core (S/C/N/N), the phenyl ring, and the amino-acetic acid group are each essentially planar. researchgate.net It is highly probable that this compound would adopt a similar conformation, with planarity in the ethoxycarbonothioyl and the aspartic acid moieties. In the reported analogue, the molecule adopts a trans-cis configuration with respect to the positions of the 4-methylbenzoyl and acetic acid groups relative to the thiono S atom across the C-N bonds. researchgate.net
The crystal packing of the analogue is characterized by an extensive network of intermolecular hydrogen bonds, including O-H···S, N-H···O, and C-H···O interactions. researchgate.net These interactions are fundamental to the formation of a stable three-dimensional crystal lattice. Given the presence of multiple hydrogen bond donors (N-H, O-H) and acceptors (C=O, C=S, O-H) in this compound, a similarly complex and robust hydrogen-bonding network is expected to govern its solid-state architecture, likely involving both the carboxylic acid groups of the aspartic acid residue and the ethoxycarbonothioyl moiety.
The crystallographic data for the analogue N-[N-(4-Methylbenzoyl)carbamothioyl]glycine is summarized in the table below, providing a reference for the anticipated structural parameters of this compound.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₂N₂O₃S |
| Molecular Weight | 252.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.664 (3) |
| b (Å) | 8.590 (2) |
| c (Å) | 12.962 (3) |
| β (°) | 113.917 (4) |
| Volume (ų) | 1187.2 (5) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.412 |
Data for N-[N-(4-Methylbenzoyl)carbamothioyl]glycine. researchgate.net
Computational and Theoretical Investigations of N Ethoxycarbonothioyl L Aspartic Acid
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt by rotation around its single bonds. For a flexible molecule like N-(Ethoxycarbonothioyl)-L-aspartic acid, with several rotatable bonds in its aspartic acid and ethoxycarbonothioyl moieties, this analysis is crucial for understanding its behavior.
Theoretical calculations are used to explore the potential energy surface of the molecule. By systematically rotating key dihedral angles and calculating the energy of each resulting structure, researchers can identify various stable conformers (local minima on the energy landscape) and the energy barriers (transition states) that separate them. researchgate.net For example, a detailed conformational analysis of N-acetyl-L-aspartic acid-N'-methylamide identified 37 stable conformers out of a possible 81, optimizing their geometries at the B3LYP/6-31G(d) level of theory. researchgate.net
The results of such an analysis are often visualized as an energy landscape , a plot that maps the potential energy against the rotational angles. researchgate.net This landscape reveals the relative stabilities of different conformers and the likelihood of finding the molecule in a particular shape. Studies on derivatives of L-aspartic acid have shown that the relative stability of conformers can be influenced by both steric hindrance and subtle electronic effects like hyperconjugation. researchgate.net
Reaction Pathway Modeling and Transition State Analysis for Synthesis and Reactivity
Computational modeling can be used to investigate the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. This involves mapping the energy profile of a reaction from reactants to products.
Reaction Pathway Modeling: For the synthesis of this compound, computational chemists could model the proposed reaction mechanism. This involves calculating the energies of the reactants, any intermediates, and the final products. By connecting these points on a potential energy surface, they can construct a detailed reaction coordinate diagram.
Transition State Analysis: A key part of this modeling is locating the transition state (TS) , which is the highest energy point along the reaction pathway. cuny.edu The structure and energy of the TS determine the activation energy of the reaction and, therefore, the reaction rate. Computational methods are used to optimize the geometry of the transition state and confirm it by vibrational frequency analysis (a true TS has exactly one imaginary frequency). Such analyses have been applied to understand enzymatic reactions involving aspartic acid, revealing how the enzyme stabilizes the transition state to catalyze the reaction.
This type of modeling would be invaluable for optimizing synthetic routes to this compound or for understanding its reactivity in various chemical or biological processes.
Intermolecular Interaction Studies (e.g., hydrogen bonding, π-stacking)
Intermolecular interactions govern how molecules interact with each other and with their environment, influencing properties like solubility, crystal structure, and biological activity.
Hydrogen Bonding: this compound has several functional groups capable of acting as hydrogen bond donors (N-H, O-H) and acceptors (C=O, C=S, O-H). Computational methods can be used to model these interactions. For instance, studies on L-aspartic acid derivatives have shown how intramolecular hydrogen bonds can stabilize certain conformers. researchgate.net Natural Bond Orbital (NBO) analysis is a common computational technique used to characterize and quantify the strength of these hydrogen bonds by analyzing the interaction between donor and acceptor orbitals.
Other Interactions: While the molecule lacks large aromatic rings for significant π-stacking, other non-covalent interactions like dipole-dipole interactions and van der Waals forces would also be analyzed. To study these interactions in a condensed phase, researchers often model a dimer or a small cluster of molecules, calculating the interaction energy and analyzing the geometry of the resulting complex. Hirshfeld surface analysis is another computational tool used to visualize and quantify the different types of intermolecular contacts within a crystal structure.
Reactivity and Chemical Transformations of N Ethoxycarbonothioyl L Aspartic Acid
Reaction Mechanisms Involving the Ethoxycarbonothioyl Group
The ethoxycarbonothioyl group, CH₃CH₂-O-C(=S)-NH-, is a derivative of a dithiocarbamic acid and is characterized by the presence of a thiocarbonyl (C=S) bond. This group is the primary site for several important chemical transformations due to the high polarizability and reactivity of the C=S double bond compared to its carbonyl (C=O) analog. caltech.edubritannica.com
The stability of the N-(Ethoxycarbonothioyl) group is highly dependent on the pH of the medium. It can undergo hydrolysis through acid-catalyzed, neutral, and base-catalyzed pathways. researchgate.net Dithiocarbamates are generally known to be unstable in acidic environments. nih.gov
Acid-Catalyzed Hydrolysis : In strongly acidic conditions (pH < 2), the hydrolysis proceeds via a specific acid-catalyzed A1 mechanism. researchgate.netresearchgate.net This pathway likely involves the protonation of the nitrogen or sulfur atom, followed by the rate-limiting cleavage of the C-N or C-O bond. A plausible decomposition pathway, analogous to that of xanthic acids, would yield the parent amino acid (L-aspartic acid), ethanol, and carbonyl sulfide (B99878) (COS) or carbon disulfide (CS₂). wikipedia.org
Spontaneous Hydrolysis : In the neutral pH range (pH 2–6.5), the compound can undergo spontaneous hydrolysis where water acts as a general base catalyst. researchgate.netresearchgate.net This reaction is generally slower than the acid- or base-catalyzed pathways.
Base-Catalyzed Hydrolysis : Under basic conditions (pH > 6.5), the hydrolysis is significantly accelerated and is proposed to occur via an Elimination 1, conjugate base (E1cb) mechanism. researchgate.net This mechanism involves the initial deprotonation of the N-H proton to form a thionocarbamate anion. In the rate-determining step, this anion eliminates an ethoxide ion to form a highly reactive isothiocyanate intermediate. This intermediate is then rapidly hydrolyzed by water to yield L-aspartic acid, ethanol, and carbonyl sulfide. researchgate.net
| Condition | Proposed Mechanism | Key Steps |
| Acidic (pH < 2) | A1 | Protonation, followed by nucleophilic attack of water and bond cleavage. |
| Neutral (pH 2-6.5) | General Base Catalysis | Water-assisted proton transfer and hydrolysis. |
| Basic (pH > 6.5) | E1cb | N-H deprotonation, elimination of ethoxide to form an isothiocyanate intermediate, followed by rapid hydrolysis. |
The thiocarbonyl group is a key reactive center, with the carbon atom being electrophilic and the sulfur atom being nucleophilic.
Nucleophilic Attack at the Thiocarbonyl Carbon : The carbon atom of the C=S group is electron-deficient and is susceptible to attack by nucleophiles. caltech.edulibretexts.org This is a fundamental reaction of thiocarbonyl compounds and proceeds through a tetrahedral intermediate, similar to nucleophilic acyl substitution. researchgate.netyoutube.com A wide range of nucleophiles, including amines, alkoxides, and carbanions, can react at this site, leading to the substitution of the ethoxy or amino moiety, depending on the reaction conditions and the nature of the attacking nucleophile.
Electrophilic Attack at the Thiocarbonyl Sulfur : The sulfur atom of the thiocarbonyl group possesses lone pairs of electrons, making it a nucleophilic center that can react with various electrophiles. rsc.orgrsc.org
Alkylation : Reaction with alkyl halides (R'-X) can lead to the formation of S-alkylated products, which are thiocarbimidic acid esters. wikipedia.org
Oxidation : Electrophilic agents like iodine can attack the sulfur, initiating an oxidation reaction. rsc.org
Metal Chelation : The sulfur atom allows dithiocarbamates to act as excellent chelating agents for various metal ions, forming stable complexes. mdpi.comnih.gov
Reactions at the Carboxyl Acid Moieties of the Aspartic Acid Backbone
The N-(Ethoxycarbonothioyl) group serves as an N-protecting group, allowing for selective reactions to be carried out at the two carboxylic acid functional groups (α-COOH and β-COOH) of the aspartic acid backbone. The differential reactivity of these two carboxyl groups is a key feature of aspartic acid chemistry.
Common transformations of the carboxyl groups include:
Esterification : The carboxylic acids can be converted to their corresponding esters (e.g., methyl, ethyl, benzyl, or tert-butyl esters) by reaction with an alcohol under acidic conditions. Selective protection of either the α- or β-carboxyl group is a common strategy in peptide synthesis to control coupling reactions. jst.go.jp
Amide Formation : The carboxyl groups can be activated (e.g., by conversion to an acid chloride or using coupling reagents like TBTU) and reacted with amines to form amides. This is the basis for peptide bond formation.
Reduction : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can reduce the carboxylic acid groups to the corresponding primary alcohols. harvard.edu However, these reagents may also reduce the thiocarbonyl group, so selective reagents or protection strategies may be required for specific outcomes.
Aspartimide Formation : A common side reaction in the chemistry of aspartic acid derivatives, especially during peptide synthesis, is the formation of a five-membered succinimide ring known as an aspartimide. chemrxiv.org This intramolecular cyclization is typically base-promoted and involves the attack of the backbone amide nitrogen onto the activated side-chain carboxyl group. chemrxiv.org
Derivatization Strategies for Structural Modification
Derivatization of N-(Ethoxycarbonothioyl)-L-aspartic acid can be achieved by targeting either the carboxyl groups or the ethoxycarbonothioyl moiety. Such modifications are often used to alter the molecule's properties or to prepare it for analysis or further synthesis.
Carboxyl Group Derivatization : Besides the formation of simple esters and amides, the carboxyl groups can be derivatized using various reagents for analytical purposes, such as HPLC or GC analysis. actascientific.com Silylation, using reagents like MTBSTFA, converts the polar carboxyl and N-H groups into more volatile and thermally stable tert-butyl dimethylsilyl (TBDMS) derivatives suitable for GC-MS. sigmaaldrich.com
Ethoxycarbonothioyl Group Modification : The N-(Ethoxycarbonothioyl) group itself can be modified. For instance, the N-H proton can be substituted, or the sulfur atom can be alkylated as previously described. The entire group can also function as a protecting group for the amine and be removed under specific hydrolytic conditions to liberate the free L-aspartic acid.
| Functional Group | Derivatization Strategy | Reagent/Method Example | Purpose |
| Carboxyl Groups | Esterification | Benzyl alcohol / Acid catalyst | Protection for synthesis jst.go.jp |
| Carboxyl Groups | Amide Formation | Amine / Coupling agent (TBTU) | Peptide synthesis |
| Carboxyl & N-H Groups | Silylation | MTBSTFA | Preparation for GC-MS analysis sigmaaldrich.com |
| Thiocarbonyl Sulfur | Alkylation | Methyl Iodide | Structural modification wikipedia.org |
Redox Behavior of the Thiocarbonyl Functionality
The thiocarbonyl group is redox-active and can undergo both oxidation and reduction reactions.
Oxidation : The thiocarbonyl group is susceptible to oxidation. Mild oxidizing agents, such as iodine, can lead to the oxidative dimerization of xanthates to form dixanthogen disulfides. wikipedia.orgrsc.orgnih.gov The reaction proceeds through an intermediate where iodine adds to the sulfur atom. rsc.org Stronger oxidation or electrochemical oxidation can lead to the formation of intermediates like xanthate peroxides and eventually result in the complete mineralization of the group to inorganic species such as sulfate (SO₄²⁻), carbon dioxide (CO₂), and water. researchgate.net
Reduction : The C=S double bond can be reduced. Catalytic hydrogenation or chemical reducing agents can convert the thiocarbonyl group into a methylene (B1212753) group (-CH₂-). Radical-mediated reductions, famously utilized in the Barton-McCombie deoxygenation of related O-thiocarbonyl compounds, involve tin or silicon hydrides and proceed via a radical intermediate on the carbon atom. caltech.eduharvard.edulibretexts.org The reduction of thioketones to thiols is also a known transformation, which can be achieved with reagents like hydrogen sulfide ions (HS⁻). colab.ws
Lack of Publicly Available Research Hinders a Detailed Biochemical Analysis of this compound
Despite a comprehensive search for biochemical and chemical biology investigations into the compound this compound, there is a notable absence of publicly available scientific literature detailing its specific interactions with enzymes, biological receptors, or its role within biomolecular systems. Consequently, a detailed article structured around its mechanistic enzyme interactions, receptor binding, and its function as a substrate or inhibitor in biochemical systems cannot be generated at this time.
Extensive database searches for studies on this compound did not yield specific data regarding its modulation of aspartate-related enzymes, such as aspartate ammonia-lyase. There is no available information on the kinetic analysis of its potential inhibitory or substrate analogue interactions with any enzyme.
Similarly, research on the mechanistic and structural aspects of this compound's binding to biological receptors appears to be unpublished. The scientific record lacks any studies that would elucidate its binding affinities, modes of interaction, or the structural basis for any such binding.
Furthermore, there is no accessible research defining the role of this compound as a substrate or inhibitor within model biochemical systems. Its interactions with broader biomolecular systems, including amino acid transport mechanisms and general protein binding, also remain uncharacterized in the available scientific literature.
While general information on L-aspartic acid and its various other derivatives is abundant, the specific ethoxycarbonothioyl modification at the nitrogen atom confers unique chemical properties that necessitate dedicated study. The absence of such studies prevents any scientifically accurate and detailed discussion as outlined in the requested article structure. Further empirical research is required to elucidate the biochemical and chemical biology profile of this compound.
Advanced Chemical Applications of N Ethoxycarbonothioyl L Aspartic Acid
Role as a Building Block in Organic Synthesis and Method Development
N-protected amino acids are fundamental building blocks in organic synthesis, enabling the construction of complex peptides and chiral molecules. mdpi.commonash.edu The protection of the amino group allows for selective modification of the α- and β-carboxylic acid groups present in aspartic acid, a strategy crucial for synthesizing structurally defined molecules like glycopeptides and specialized pharmaceutical intermediates. mdpi.com
The N-(Ethoxycarbonothioyl) group, a type of xanthate, offers unique reactivity compared to more common protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl). While these standard groups are primarily designed for stability and selective removal, xanthates are well-known participants in radical chemistry. nih.gov This opens up novel synthetic pathways. For instance, derivatives of N-(Ethoxycarbonothioyl)-L-aspartic acid could be employed in radical addition reactions to alkenes, providing a route to a diverse range of noncanonical amino acids that would otherwise require multi-step syntheses. nih.gov
The synthesis of this class of compounds can be achieved through several established methods, including the reaction of the parent amino acid with O-ethyl S-(pyridin-2-yl) carbonothioate (B8497899) or by reacting an amine with carbon disulfide followed by alkylation. rsc.orgelectronicsandbooks.com This accessibility makes it a viable candidate for broader use in synthetic methodology development.
| Protecting Group | Key Feature | Primary Application | Potential Unique Reaction Pathway |
|---|---|---|---|
| Boc (tert-butoxycarbonyl) | Acid-labile | Peptide Synthesis | N/A (Primarily for protection) |
| Fmoc (Fluorenylmethoxycarbonyl) | Base-labile | Peptide Synthesis | N/A (Primarily for protection) |
| Ethoxycarbonothioyl (Xanthate) | Radical precursor | General Organic Synthesis | Radical addition, cyclization |
Application in Material Science for Polymer and Supramolecular Architecture Design
Poly(aspartic acid) and its derivatives are biodegradable and biocompatible polymers with applications in drug delivery, hydrogels, and environmentally friendly materials. Typically, these polymers are synthesized via the ring-opening polymerization of polysuccinimide, a condensed form of aspartic acid.
This compound presents an intriguing opportunity as a functional monomer. The ethoxycarbonothioyl (xanthate) group is a key functional moiety in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. specificpolymers.com RAFT is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures (e.g., block copolymers). nih.govrsc.orgcore.ac.uk
By incorporating the N-(Ethoxycarbonothioyl) group directly into the monomer, this aspartic acid derivative could function as a "chain transfer agent-monomer" hybrid. This could enable the synthesis of novel poly(aspartic acid) architectures where the polymer chains inherently possess the functionality for further block extensions or modifications, a process sometimes referred to as Macromolecular Design via Interchange of Xanthates (MADIX). specificpolymers.comresearchgate.net
The self-assembly of small molecules into ordered nanostructures is a cornerstone of supramolecular chemistry and materials science. Amino acids and their derivatives are exemplary building blocks due to their inherent chirality and ability to form multiple hydrogen bonds. nih.govbeilstein-journals.org Modified amino acids, particularly those with aromatic or hydrophobic moieties, can self-assemble into diverse morphologies such as fibers, spheres, and hydrogels. beilstein-journals.orgchemrxiv.org
This compound combines several features conducive to self-assembly. The aspartic acid core provides two carboxylic acid groups and an N-H group, all capable of forming a robust hydrogen-bonding network. The ethoxycarbonothioyl tail introduces hydrophobic character and a polarizable C=S bond, which can lead to specific intermolecular interactions. This amphiphilic nature suggests that under appropriate conditions (e.g., pH, solvent), the molecule could self-assemble into structures like micelles, vesicles, or nanofibers, potentially leading to the formation of functional hydrogels. nih.gov The presence of both sulfur and nitrogen atoms could also facilitate assembly on surfaces like gold. researchgate.net
Exploration in Catalysis and Organocatalysis
Chiral amino acids and their derivatives are highly valuable in asymmetric catalysis, acting as either chiral ligands for metals or as metal-free organocatalysts. nih.govrsc.orgresearchgate.netacs.org The N-C=S core of the ethoxycarbonothioyl group is structurally analogous to the thiourea (B124793) functional group, a privileged motif in organocatalysis. wikipedia.org
Thiourea-based organocatalysts operate by forming double hydrogen bonds with substrates, thereby activating them towards nucleophilic attack. wikipedia.orgrsc.org Bifunctional catalysts, which combine a thiourea moiety with a basic group (like an amine) on a chiral scaffold, have proven to be exceptionally effective. rsc.orgchimia.ch this compound possesses the key elements for such bifunctional activation:
A Hydrogen-Bond Donor: The N-H group can act as a hydrogen bond donor, similar to one-half of a thiourea.
A Brønsted Acid/Base Site: The carboxylic acid groups can act as Brønsted acids or, in their carboxylate form, as Brønsted bases or hydrogen bond acceptors.
A Chiral Scaffold: The L-aspartic acid framework provides a defined stereochemical environment.
It is plausible that this molecule could catalyze reactions such as Michael additions or Mannich reactions by simultaneously activating both the electrophile and the nucleophile. chimia.chresearchgate.net Furthermore, the carboxylate and sulfur moieties could serve as binding sites for metal ions, making the molecule a potential chiral ligand for Lewis acid catalysis. nih.gov
Interactions in Environmental Chemical Systems (mechanistic studies)
The fate and transport of organic molecules in the environment are often governed by their interactions with mineral surfaces and metal ions. The structure of this compound suggests it would be an effective chelating agent for various metal ions and could readily adsorb to environmental surfaces. researchgate.netnih.gov
The molecule possesses multiple potential coordination sites, which can be analyzed using the Hard and Soft Acids and Bases (HSAB) principle.
Hard Base Sites: The oxygen atoms of the two carboxylate groups are "hard" bases, showing a preference for "hard" acids like alkali metals (Na⁺, K⁺), alkaline earth metals (Mg²⁺, Ca²⁺), and highly charged ions like Al³⁺ and Fe³⁺.
Soft Base Site: The sulfur atom of the thiocarbonyl group is a "soft" base, which would preferentially coordinate with "soft" acids. This category includes many toxic heavy metal ions such as cadmium (Cd²⁺), mercury (Hg²⁺), and lead (Pb²⁺). researchgate.netnih.govresearchgate.net
Borderline Sites: The nitrogen atom is a "borderline" base, capable of coordinating with a range of borderline metal ions like Cu²⁺, Ni²⁺, and Zn²⁺. plu.mx
This dual hard/soft character suggests that this compound could be a versatile ligand, potentially used in applications like wastewater treatment for the selective removal of heavy metals. The stability of xanthates and their metal complexes can be pH-dependent, with decomposition sometimes occurring under acidic conditions to release carbon disulfide. plu.mxnih.gov
Regarding surface interactions, the carboxylate groups would promote strong adsorption onto oxide minerals like alumina (B75360) (Al₂O₃) and silica (B1680970) (SiO₂) through electrostatic interactions and hydrogen bonding. nih.gov Concurrently, the soft sulfur atom could facilitate strong binding to sulfide (B99878) minerals (e.g., pyrite, FeS₂) or surfaces containing soft metals, such as certain clays (B1170129) or modified activated carbons. kfupm.edu.sa
| Binding Site | HSAB Character | Preferred Metal Ions (Examples) | Interaction Type |
|---|---|---|---|
| Carboxylate Oxygen (-COO⁻) | Hard Base | Na⁺, Ca²⁺, Al³⁺, Fe³⁺ | Ionic / Electrostatic |
| Thiocarbonyl Sulfur (>C=S) | Soft Base | Cd²⁺, Hg²⁺, Pb²⁺, Ag⁺ | Covalent / Chelation |
| Amide Nitrogen (-NH-) | Borderline Base | Cu²⁺, Ni²⁺, Zn²⁺ | Coordination |
Q & A
Q. What are the conventional and biocatalytic methods for synthesizing N-(Ethoxycarbonothioyl)-L-aspartic acid, and how do their efficiencies compare?
- Methodological Answer : Conventional synthesis relies on multi-step reductive amination or asymmetric hydroamination, often requiring harsh conditions (e.g., strong acids/bases), leading to moderate yields (50–70%) and potential racemization . In contrast, biocatalytic approaches using engineered enzymes like EDDS lyase enable enantioselective hydroamination under mild conditions (pH 7–8, 25–37°C), achieving >90% enantiomeric excess (ee) and higher atom economy. For example, engineered variants (e.g., MAL-Q73A) optimize substrate binding for N-ethoxycarbonothioyl derivatives, reducing byproducts . Key analytical tools include chiral HPLC for ee determination and H/C NMR for structural validation .
Q. How is the enantiomeric purity of this compound determined in academic research?
- Methodological Answer : Chiral chromatography (e.g., Chiralpak IA/IB columns) with UV detection is standard for quantifying enantiomeric excess. Polarimetric analysis complements this by measuring optical rotation, while F NMR (if fluorine-containing derivatives are synthesized) resolves diastereomers . For example, enzymatic synthesis products are compared against chemically synthesized racemic standards to confirm ee >95% .
Advanced Research Questions
Q. What strategies are employed to optimize reaction conditions for the biocatalytic synthesis of N-substituted L-aspartic acid derivatives?
- Methodological Answer :
- Enzyme Engineering : Directed evolution (e.g., site-saturation mutagenesis at active sites like Q73 in EDDS lyase) improves substrate specificity and turnover rates for bulky substituents (e.g., ethoxycarbonothioyl groups) .
- Solvent Engineering : Co-solvents (e.g., 10–20% DMSO) enhance substrate solubility without denaturing enzymes .
- pH Control : Buffered systems (pH 7.5–8.0) stabilize the enzyme’s tertiary structure and protonation states critical for catalysis .
- Kinetic Analysis : Michaelis-Menten parameters (, ) are quantified via UV-Vis assays to identify rate-limiting steps .
Q. How can researchers address discrepancies in reported enantioselectivity when synthesizing this compound using engineered enzymes?
- Methodological Answer : Discrepancies often arise from substrate accessibility or competing non-enzymatic pathways. Solutions include:
- Substrate Modification : Introducing electron-withdrawing groups (e.g., fluorine) to reduce steric hindrance and improve enzyme-substrate docking .
- Reaction Monitoring : Real-time H NMR tracks intermediate formation to identify side reactions (e.g., hydrolysis of the ethoxycarbonothioyl group) .
- Computational Modeling : Molecular dynamics simulations predict binding affinities and guide mutagenesis (e.g., Q73A substitution in EDDS lyase increases catalytic efficiency by 3-fold) .
Q. What experimental design considerations are critical for scaling up biocatalytic synthesis of this compound?
- Methodological Answer :
- Immobilization : Covalent attachment of enzymes to silica or polymer matrices improves reusability (>10 cycles with <10% activity loss) .
- Fed-Batch Systems : Substrate feeding prevents inhibition at high concentrations (>100 mM).
- Downstream Processing : Crystallization (e.g., using tert-butyl esters) or ion-exchange chromatography isolates the product with >99% purity .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting data on the stability of this compound under varying pH conditions?
- Methodological Answer : Stability studies (via LC-MS or H NMR) at pH 2–12 reveal degradation pathways:
- Acidic Conditions (pH <4) : Hydrolysis of the ethoxycarbonothioyl group dominates, forming L-aspartic acid and CO .
- Alkaline Conditions (pH >9) : Thioester bond cleavage generates thiol intermediates, detectable via Ellman’s assay .
Contradictions arise from buffer composition (e.g., phosphate vs. Tris), which may catalyze side reactions. Standardizing buffers (e.g., 50 mM potassium phosphate) and temperature (25°C) ensures reproducibility .
Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- X-ray Crystallography : Determines absolute configuration (e.g., tert-butyl ester derivatives crystallize in P222 space groups) .
- HRMS/MS Fragmentation : Identifies side-chain modifications (e.g., ethoxycarbonothioyl vs. benzyl groups) with <2 ppm mass error .
- 2D NMR (COSY, HSQC) : Assigns stereochemistry by correlating H-C couplings in the aspartic acid backbone .
Application-Oriented Questions
Q. How is this compound utilized in the synthesis of bioactive peptides or prodrugs?
- Methodological Answer : The ethoxycarbonothioyl group acts as a thioester precursor for native chemical ligation (NCL). For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
